

4-Chloro-3-(methylsulfonyl)pyridine: Technical Guide to Reactivity & Synthesis[1]

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Compound of Interest

Compound Name: 4-Chloro-3-(methylsulfonyl)pyridine

Cat. No.: B11902905

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Chemical Identity & Physicochemical Profile

4-Chloro-3-(methylsulfonyl)pyridine is a disubstituted pyridine derivative characterized by the presence of a strong electron-withdrawing methylsulfonyl group (

) at the C3 position and a chloro leaving group at the C4 position.[1] This specific substitution pattern creates a "push-pull" electronic environment that makes the C4 position exceptionally electrophilic.[1]

Core Identifiers

Parameter	Data
CAS Number	1346535-76-9
IUPAC Name	4-Chloro-3-(methylsulfonyl)pyridine
SMILES	<chem>CS(=O)(=O)c1c(Cl)ccncc1</chem>
InChI Key	HVZXVZXVZXVZXV-UHFFFAOYSA-N (Predicted based on structure)
Molecular Formula	
Molecular Weight	191.64 g/mol

Physicochemical Properties (Predicted)

Property	Value	Context
LogP	-0.65	Moderate lipophilicity; suitable for drug-like scaffolds.[1]
Boiling Point	~330°C	High boiling point due to sulfonyl polarity.
PSA	~55 Å ²	Polar Surface Area dominated by sulfonyl/pyridine N.
pKa (Conjugate Acid)	~1.5	Pyridine nitrogen is weakly basic due to EWG effect of sulfonyl.

Structural Analysis & Reactivity Logic

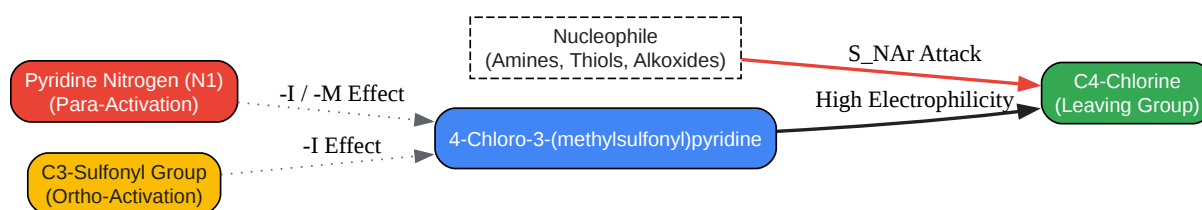
The utility of **4-Chloro-3-(methylsulfonyl)pyridine** lies in its electronic structure.[1] It is a "privileged scaffold" for Nucleophilic Aromatic Substitution ().

The Activation Matrix

The C4-chlorine atom is activated for displacement by two synergistic factors:

- Pyridine Nitrogen (N1): The ring nitrogen exerts an inductive () and mesomeric () electron-withdrawing effect, making C2 and C4 electron-deficient.[1]
- Methylsulfonyl Group (C3): The sulfonyl group is a potent electron-withdrawing group (EWG). Located ortho to the chlorine (at C3), it further depletes electron density at C4 via inductive effects, significantly lowering the energy barrier for nucleophilic attack.[1]

Reactivity Diagram (DOT Visualization)



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Figure 1: Reactivity map showing the dual activation of the C4 position by the ring nitrogen and the C3-sulfonyl group.[1]

Synthetic Methodology

While specific industrial routes for this CAS are proprietary, the synthesis follows established protocols for 4-halo-3-sulfonylpyridines.[1] The most robust pathway involves the oxidation of the corresponding sulfide.

Protocol: Sulfide Oxidation Route

This method avoids the harsh conditions of direct sulfonation and allows for regioselective control.

Step 1: Precursor Synthesis (Sulfide Formation)

- Reactants: 4-Chloro-3-aminopyridine (or 3,4-dichloropyridine) + Sodium Methanethiolate (

).[1]

- Conditions: DMF,

.

- Note: If starting from 3,4-dichloropyridine, regioselectivity must be controlled (C4 is more reactive, so protection/deprotection strategies or specific catalytic conditions may be required to place the sulfur at C3).[1] A more reliable route is diazotization of 4-chloro-3-aminopyridine followed by reaction with dimethyldisulfide.[1]

Step 2: Oxidation to Sulfone

- Reagents:

-CPBA (3-Chloroperbenzoic acid) or Oxone (

).[1]

- Solvent: Dichloromethane (DCM) or Methanol/Water.
- Stoichiometry: 2.2 - 2.5 equivalents of oxidant to ensure full conversion from sulfide
sulfoxide
sulfone.[1]

Experimental Procedure (General Protocol)

- Dissolution: Dissolve 4-chloro-3-(methylthio)pyridine (1.0 eq) in DCM (0.1 M).
- Addition: Cool to
. Add
-CPBA (2.5 eq) portion-wise over 30 minutes.
- Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC/LCMS (Disappearance of sulfide/sulfoxide).
- Workup: Quench with saturated

(to destroy excess peroxide) and saturated

. Extract with DCM.

- Purification: Silica gel chromatography (EtOAc/Hexanes).

Applications in Drug Discovery (Diversification)

This scaffold is primarily used to introduce the 3-(methylsulfonyl)pyridine motif into drug candidates.[1] The C4-chloride is displaced by amines to form amino-pyridines, a common pharmacophore in kinase inhibitors (e.g., JNK, MAPK pathways).[1]

Standard Reaction: Amination

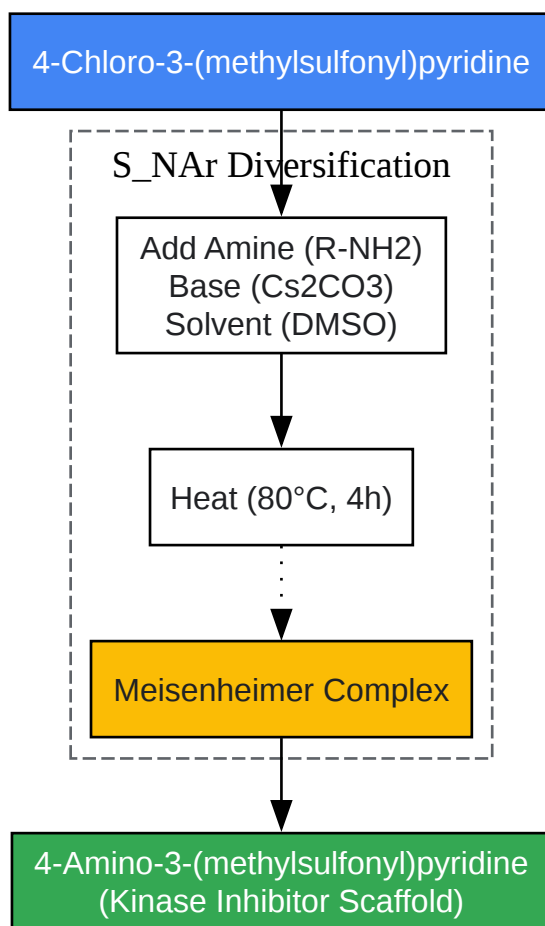
Displacement of the C4-chloride with primary or secondary amines is rapid and high-yielding.[1]

Reaction Scheme:

[1]

Variable	Condition	Rationale
Solvent	DMSO, DMF, or NMP	Polar aprotic solvents stabilize the polar transition state (Meisenheimer complex).[1]
Base	, , or DIPEA	Neutralizes the HCl byproduct; Cesium carbonate is preferred for lower reactivity amines.
Temperature		Thermal energy required to overcome the activation barrier, though this scaffold is reactive enough for lower temps ().

Workflow Diagram: Library Generation



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Figure 2: Workflow for generating a library of 4-amino-3-sulfonylpyridines.

Safety & Handling

- Hazards: As a halogenated pyridine and sulfone, assume Skin Irritant (H315), Eye Irritant (H319), and STOT SE 3 (H335).
- Sensitizer: Sulfones can occasionally act as sensitizers; use proper PPE (gloves, fume hood).
- Stability: Stable under ambient conditions. Avoid strong reducing agents which may reduce the sulfone or dechlorinate the ring.

References

- PubChem Compound Summary. "4-Chloro-3-pyridinesulfonamide (Analogous Structure)." National Center for Biotechnology Information. [[Link](#)]
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Sources

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